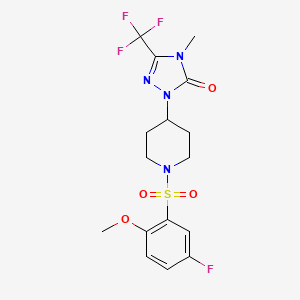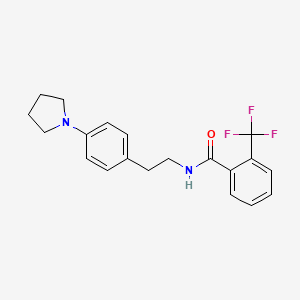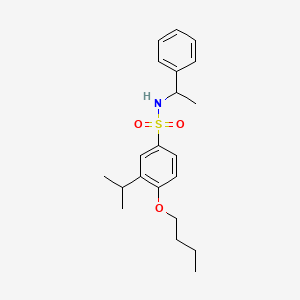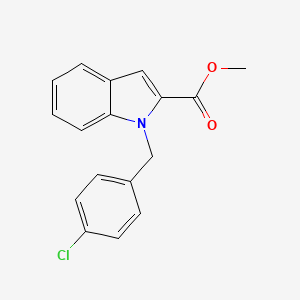![molecular formula C19H21BrN2O2 B2754956 3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide CAS No. 2034358-83-1](/img/structure/B2754956.png)
3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of amide derivatives and has a molecular formula of C19H20BrNO2.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to decrease the production of pro-inflammatory cytokines, leading to a reduction in inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide in lab experiments is its ability to selectively target cancer cells, while sparing normal cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions that can be explored with regards to the use of 3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide in scientific research. These include:
1. Further studies to elucidate the precise mechanism of action of this compound.
2. Exploration of its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
3. Development of more efficient synthesis methods to increase the yield of this compound.
4. Investigation of its potential to be used in combination with other drugs for synergistic effects.
In conclusion, 3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide is a promising compound with potential applications in drug discovery and development. Further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide involves several steps. The first step involves the reaction of 2-bromobenzoyl chloride with 3-methoxyazetidine to form 3-(2-bromophenyl)-3-methoxyazetidine. This intermediate is then reacted with 4-aminophenylpropan-1-one to yield the final product.
Scientific Research Applications
The potential applications of 3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide in scientific research are vast. It has been found to exhibit significant activity against cancer cells, making it a potential candidate for cancer treatment. Additionally, it has been shown to possess anti-inflammatory and antinociceptive properties, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-24-17-12-22(13-17)16-9-7-15(8-10-16)21-19(23)11-6-14-4-2-3-5-18(14)20/h2-5,7-10,17H,6,11-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJYYWSJOHIYEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

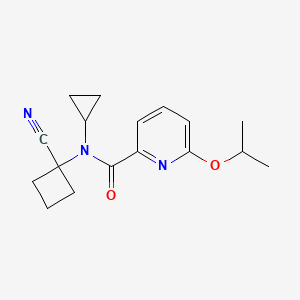
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2754875.png)
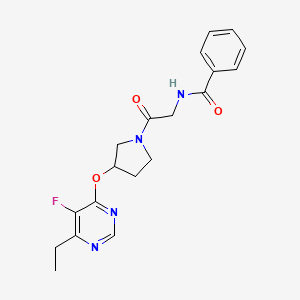
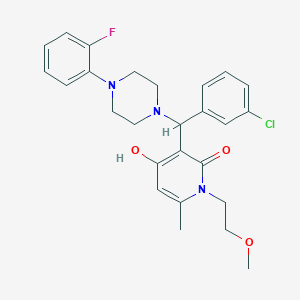
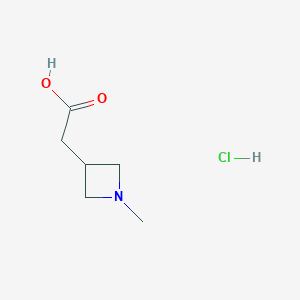
![2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2754883.png)

![3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2754885.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2754886.png)
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butan-1-one oxalate](/img/structure/B2754887.png)
